N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
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Overview
Description
N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperidine ring, an isoindoline moiety, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoindoline Moiety: This can be achieved through a series of condensation reactions.
Attachment of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industrial applications, this compound might be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide
- **N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide sulfate
Uniqueness
The hydrochloride salt form of this compound may offer improved solubility and stability compared to other similar compounds. This can make it more suitable for certain applications, such as in pharmaceutical formulations or industrial processes.
Properties
Molecular Formula |
C20H25ClN4O6 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C20H24N4O6.ClH/c21-8-2-1-3-9-22-17(26)11-30-12-4-5-13-14(10-12)20(29)24(19(13)28)15-6-7-16(25)23-18(15)27;/h4-5,10,15H,1-3,6-9,11,21H2,(H,22,26)(H,23,25,27);1H |
InChI Key |
UQLULYFMXJZPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCCCCN.Cl |
Origin of Product |
United States |
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